molecular formula C16H18O6S2 B4737482 4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid

4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid

Cat. No.: B4737482
M. Wt: 370.4 g/mol
InChI Key: YKFWKTKTPWOQKV-UHFFFAOYSA-N
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Description

4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid is a complex organic compound featuring a furan ring substituted with carboxyl and methyl groups, as well as sulfanyl (thioether) linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the use of acetylene derivatives and the Paal–Knorr reaction to form the furan ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Potential use in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of sulfanyl groups suggests potential interactions with thiol-containing proteins, which could influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylates: These compounds share the furan ring and carboxyl group but lack the sulfanyl linkages.

    Thiofuran derivatives: Compounds with sulfur atoms in the furan ring or as substituents.

Uniqueness

4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid is unique due to the combination of its furan ring, carboxyl groups, and multiple sulfanyl linkages. This structural complexity provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[2-[(5-carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6S2/c1-9-11(5-13(21-9)15(17)18)7-23-3-4-24-8-12-6-14(16(19)20)22-10(12)2/h5-6H,3-4,7-8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFWKTKTPWOQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CSCCSCC2=C(OC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 2
4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 3
4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 4
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4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 5
4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-[2-[(5-Carboxy-2-methylfuran-3-yl)methylsulfanyl]ethylsulfanylmethyl]-5-methylfuran-2-carboxylic acid

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